3-Chloro-2-methoxybenzaldehyde
Overview
Description
3-Chloro-2-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the second position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Mechanism of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Similar compounds such as benzaldehydes are known to participate in various biochemical reactions . They can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Molecular Mechanism
Benzaldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates
Metabolic Pathways
Benzaldehydes can undergo various reactions, including bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-methoxybenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or NaOEt in ethanol.
Major Products:
Oxidation: 3-Chloro-2-methoxybenzoic acid.
Reduction: 3-Chloro-2-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Chloro-3-methoxybenzaldehyde
- 3-Chloro-5-methoxybenzaldehyde
- 5-Chloro-2-methoxybenzaldehyde
Comparison: 3-Chloro-2-methoxybenzaldehyde is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
3-chloro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVGGMKKDUTMJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563007 | |
Record name | 3-Chloro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223778-54-9 | |
Record name | 3-Chloro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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